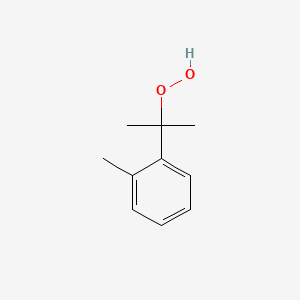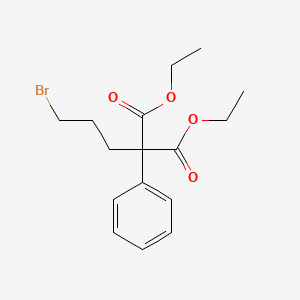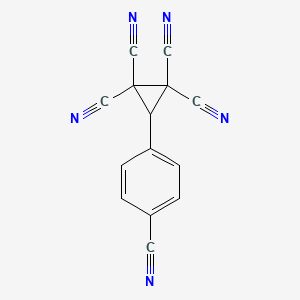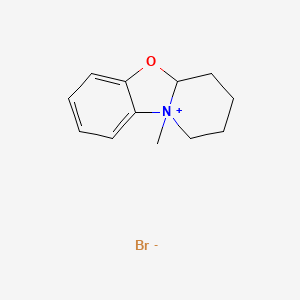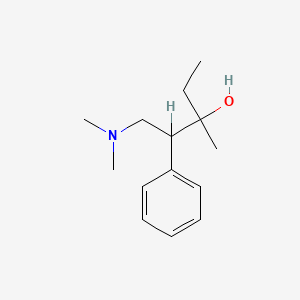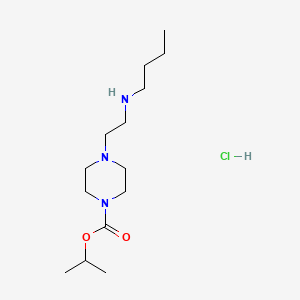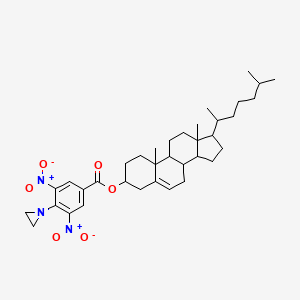
Diselenide, bis(3-chlorophenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diselenide, bis(3-chlorophenyl) is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 3-chlorophenyl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(3-chlorophenyl) typically involves the reaction of 3-chlorophenyl halides with elemental selenium in the presence of a reducing agent such as hydrazine hydrate. The reaction is carried out under atmospheric pressure with sodium hydroxide as a base . Another method involves the electrochemical oxidation of diselenide coupling, which is a green and efficient strategy for synthesizing organoselenium compounds .
Industrial Production Methods: Industrial production methods for diselenide, bis(3-chlorophenyl) are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions: Diselenide, bis(3-chlorophenyl) undergoes various chemical reactions, including:
Oxidation: Electrochemical oxidation is a common method used to activate diselenides for further reactions.
Reduction: Reduction reactions can convert diselenides into selenides or other selenium-containing compounds.
Substitution: Diselenides can participate in substitution reactions where the selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), visible blue light, and transition metal complexes are commonly used to promote oxidation reactions.
Reducing Agents: Hydrazine hydrate and sodium borohydride are typical reducing agents used in the synthesis and modification of diselenides.
Major Products: The major products formed from these reactions include various organoselenium compounds, such as selenides, selenoesters, and selenium-containing heterocycles .
科学研究应用
Diselenide, bis(3-chlorophenyl) has several scientific research applications, including:
Medicinal Chemistry: It exhibits potential anticancer, antioxidant, and antimicrobial activities
Organic Synthesis: It serves as a catalyst in various organic transformations, including cyclization, addition, and oxidative functionalization reactions.
Materials Science: Its unique properties make it useful in the development of new materials with specific electronic and photophysical characteristics.
作用机制
The mechanism of action of diselenide, bis(3-chlorophenyl) involves its ability to modulate redox processes within biological systems. It can act as both an antioxidant and a prooxidant, depending on the cellular environment . The compound interacts with molecular targets such as glutathione peroxidase, influencing pathways related to oxidative stress and cellular signaling .
相似化合物的比较
Diphenyl Diselenide: A well-studied diselenide with similar biological activities, including anticancer and antioxidant properties.
Selenocystine: A naturally occurring diselenide with strong antioxidant properties.
Bis(4-chlorophenyl) Disulfide: A sulfur analog that shares some chemical properties but differs in its biological activity and applications.
Uniqueness: Diselenide, bis(3-chlorophenyl) stands out due to its specific substitution pattern (3-chlorophenyl groups) and its unique redox-modulating properties, which make it a valuable compound in both medicinal chemistry and materials science .
属性
CAS 编号 |
30389-55-0 |
|---|---|
分子式 |
C12H8Cl2Se2 |
分子量 |
381.0 g/mol |
IUPAC 名称 |
1-chloro-3-[(3-chlorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Se2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |
InChI 键 |
VMRHVXACNGRTML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[Se][Se]C2=CC=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




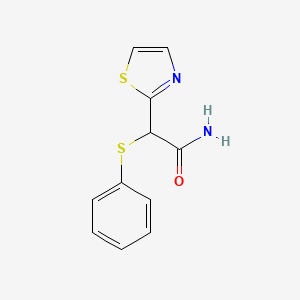
![2-[[4-[(E)-2-(2-amino-4-oxo-3H-pteridin-6-yl)ethenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14688925.png)
![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)

